molecular formula C13H23NO4 B558676 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid CAS No. 162046-58-4

4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No. B558676
M. Wt: 257,32 g/mole
InChI Key: AZEKNJGFCSHZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” is a chemical compound with the linear formula C13H23NO4 . It has a CAS number of 162046-58-4 and a molecular weight of 257.333 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with a carboxylic acid group and a tert-butoxycarbonylaminomethyl group attached . The exact spatial configuration of these groups can vary, leading to different stereoisomers .

Scientific Research Applications

Proteomics Research

BOC-TRANEXAMIC ACID: is utilized in proteomics research for its properties as a specialty product. It aids in the study of proteins and their functions, which is crucial for understanding biological processes and disease mechanisms .

Chemoselective BOC Protection

This compound is used for the chemoselective BOC protection of amines, amino acids, and amino alcohols. This process is significant in green chemistry due to its catalyst and solvent-free media approach, which aligns with environmental sustainability goals .

Body-on-a-Chip Systems

BOC-TRANEXAMIC ACID: plays a role in the development of body-on-a-chip (BoC) systems. These systems are pivotal for studying disease mechanisms, testing therapeutics, and advancing personalized medicine by mimicking human physiological responses .

In-Water Peptide Synthesis

The compound is also involved in environmentally conscious peptide synthesis strategies. It’s used to create aqueous nanomicelles for peptide coupling reactions, which is an innovative approach to reduce environmental impact during synthesis .

Safety And Hazards

This compound is classified as having Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 hazards . This means it is harmful to aquatic life, causes serious eye irritation, causes skin irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEKNJGFCSHZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347564
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid

CAS RN

162046-58-4, 27687-14-5
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kling, G Backfisch, J Delzer, H Geneste… - Bioorganic & medicinal …, 2003 - Elsevier
The design and synthesis of novel integrin α V β 3 antagonists based on a 1,5- or 2,5-substituted tetrahydrobenzaezpinone core is described. In vitro activity of respective compounds …
Number of citations: 66 www.sciencedirect.com
ER Felder, A Badari, T Disingrini, S Mantegani… - Molecular …, 2012 - Springer
The generation of novel chemotypes in support of our oncology research projects expanded in recent years from a canonical design of kinase-targeted compound libraries to a broader …
Number of citations: 20 link.springer.com

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